N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine
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Overview
Description
N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine is an organic compound with the molecular formula C38H22F12N2. This compound is known for its unique structural properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine typically involves the reaction of naphthalene-1,4-diamine with 4-(tert-butyl)phenyl derivatives under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and catalysts, with stringent control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: The compound can be reduced using reducing agents, leading to the addition of hydrogen or removal of oxygen.
Substitution: This involves the replacement of one functional group with another, typically using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The conditions vary depending on the desired reaction, but typically involve controlled temperatures and pressures .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield naphthalene derivatives with additional oxygen-containing functional groups, while reduction may result in more hydrogenated forms of the compound .
Scientific Research Applications
N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a drug precursor or in drug delivery systems.
Industry: It is used in the production of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism of action of N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound can interact with various enzymes and receptors, influencing their activity and leading to specific biological effects. The exact pathways involved depend on the context of its use, whether in biological systems or industrial applications .
Comparison with Similar Compounds
Similar Compounds
- N1,N1,N4,N4-Tetrakis(4-nitrophenyl)benzene-1,4-diamine
- N1,N1,N4,N4-Tetrakis(4-(pyridin-4-yl)phenyl)benzene-1,4-diamine
- N,N,N’,N’-Tetrakis(4-(trifluoromethyl)phenyl)naphthalene-1,4-diamine
Uniqueness
N1,N1,N4,N4-Tetrakis(4-(tert-butyl)phenyl)naphthalene-1,4-diamine is unique due to its tert-butyl groups, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly valuable in applications requiring specific structural and chemical properties .
Properties
Molecular Formula |
C50H58N2 |
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Molecular Weight |
687.0 g/mol |
IUPAC Name |
1-N,1-N,4-N,4-N-tetrakis(4-tert-butylphenyl)naphthalene-1,4-diamine |
InChI |
InChI=1S/C50H58N2/c1-47(2,3)35-17-25-39(26-18-35)51(40-27-19-36(20-28-40)48(4,5)6)45-33-34-46(44-16-14-13-15-43(44)45)52(41-29-21-37(22-30-41)49(7,8)9)42-31-23-38(24-32-42)50(10,11)12/h13-34H,1-12H3 |
InChI Key |
GADWCEJTGIIWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N(C2=CC=C(C=C2)C(C)(C)C)C3=CC=C(C4=CC=CC=C43)N(C5=CC=C(C=C5)C(C)(C)C)C6=CC=C(C=C6)C(C)(C)C |
Origin of Product |
United States |
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